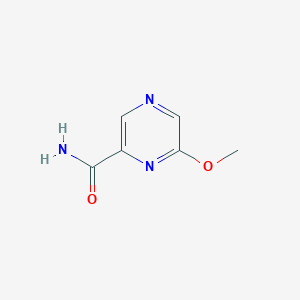

6-Methoxypyrazine-2-carboxamide

Description

Foundational Significance of Pyrazine (B50134) Scaffolds in Drug Discovery and Development

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a key structural motif in a multitude of biologically active compounds. nih.govnih.gov Its unique electronic properties and ability to act as a bioisostere for other aromatic rings like benzene (B151609) and pyridine (B92270) make it a valuable component in the design of new drugs. researchgate.net The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating strong interactions with biological targets such as enzymes and receptors. researchgate.net

The broad spectrum of pharmacological activities associated with pyrazine derivatives includes anticancer, antimicrobial, anti-inflammatory, antiviral, and diuretic effects. researchgate.nettandfonline.comnih.gov This wide-ranging bioactivity has cemented the pyrazine scaffold as a "privileged structure" in medicinal chemistry, continually inspiring the synthesis and evaluation of new derivatives.

Overview of Pyrazine-2-carboxamide Derivatives in Medicinal Chemistry Research

Within the broader family of pyrazine-containing compounds, pyrazine-2-carboxamide derivatives have garnered significant attention from the scientific community. This specific class of compounds is characterized by a carboxamide group attached to the second position of the pyrazine ring. The amide bond provides an additional site for hydrogen bonding, further enhancing the potential for interaction with biological targets.

Research into pyrazine-2-carboxamide derivatives has revealed a diverse array of biological activities. Notably, the anti-mycobacterial activity of this class of compounds is well-documented, with pyrazinamide (B1679903) being a cornerstone of tuberculosis treatment. rsc.org The mechanism of action of pyrazinamide is unique and highlights the potential for other pyrazine-2-carboxamide derivatives to act as novel anti-infective agents.

Beyond their antimycobacterial properties, various substituted pyrazine-2-carboxamides have been synthesized and evaluated for other therapeutic applications. Studies have demonstrated their potential as antifungal agents, herbicides, and even as inhibitors of photosynthesis. nih.govmdpi.com Furthermore, certain derivatives have shown promise as anticancer agents, with the ability to induce apoptosis in cancer cells. The specific substitutions on the pyrazine ring and the amide nitrogen play a crucial role in determining the biological activity of these compounds. nih.gov

Table 1: Representative Pyrazine-2-carboxamide Derivatives and Their Biological Activities

| Compound Name | Substitution Pattern | Reported Biological Activity |

|---|---|---|

| Pyrazinamide | Unsubstituted | Antitubercular |

| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 5-tert-butyl, 6-chloro, N-(4-methoxybenzyl) | Antimycobacterial |

| N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | N-(3-trifluoromethylphenyl) | Antifungal |

| 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide | 5-tert-butyl, 6-chloro, N-(5-bromo-2-hydroxyphenyl) | Photosynthesis inhibition |

Rationale for Comprehensive Academic Investigation of 6-Methoxypyrazine-2-carboxamide

Despite the extensive research into pyrazine-2-carboxamide derivatives, the specific compound 6-methoxypyrazine-2-carboxamide remains largely unexplored in the scientific literature. A comprehensive academic investigation into this molecule is warranted for several compelling reasons, primarily stemming from the known structure-activity relationships of related compounds.

The presence of a methoxy (B1213986) group at the 6-position of the pyrazine ring is of particular interest. Methoxy groups are known to modulate the electronic and lipophilic properties of a molecule, which can have a profound impact on its biological activity. mdpi.com In other heterocyclic compounds, the introduction of a methoxy group has been shown to enhance anticancer and tyrosinase inhibitory activities. mdpi.comelsevierpure.com Therefore, it is plausible that the 6-methoxy substituent could confer unique pharmacological properties upon the pyrazine-2-carboxamide scaffold.

Furthermore, the synthesis of 6-methoxypyrazine-2-carboxamide is expected to be feasible through established synthetic methodologies for pyrazine derivatives. The general route often involves the condensation of a pyrazine-2-carboxylic acid chloride with an appropriate amine. nih.gov The availability of starting materials and the straightforward nature of the synthesis would facilitate its preparation for biological evaluation.

Given the proven therapeutic potential of the pyrazine-2-carboxamide core, particularly in the realm of infectious diseases and oncology, the systematic investigation of novel derivatives is a logical and promising research avenue. The unique substitution pattern of 6-methoxypyrazine-2-carboxamide makes it a prime candidate for such a study. A thorough investigation of its synthesis, characterization, and a broad screening for biological activities could potentially unveil a new lead compound for drug discovery. The lack of existing data on this specific molecule represents a clear gap in the current scientific knowledge and a significant opportunity for original research.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxypyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-5-3-8-2-4(9-5)6(7)10/h2-3H,1H3,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXPHCXTKJQYKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878897 | |

| Record name | PYRAZINECARBOXAMIDE, 6-METHOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36070-86-7 | |

| Record name | 6-Methoxy-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36070-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PYRAZINECARBOXAMIDE, 6-METHOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity Spectrum and Therapeutic Research Potential

Antimicrobial Activity Research

The antimicrobial potential of 6-Methoxypyrazine-2-carboxamide and its derivatives has been a subject of significant scientific inquiry, particularly concerning their efficacy against various bacterial and fungal pathogens.

Derivatives of 6-Methoxypyrazine-2-carboxamide have been synthesized and evaluated for their antimycobacterial activity. Research has shown that pyrazine (B50134) derivatives, in general, exhibit a wide range of biological activities, including action against mycobacteria. clockss.org Pyrazinamide (B1679903), a related compound, is a well-established first-line drug in tuberculosis chemotherapy. nih.gov The quest for new agents to combat drug-resistant strains of Mycobacterium tuberculosis has spurred investigations into various pyrazine analogues. nih.gov

In one study, a series of 6-alkylamino-N-phenylpyrazine-2-carboxamides were synthesized and tested against Mycobacterium tuberculosis H37Rv, M. kansasii, and M. avium. The antimycobacterial activity was found to increase with the length of the alkyl chain, peaking with heptylamino substitutions. nih.gov These potent compounds were also evaluated against drug-resistant strains of M. tuberculosis and demonstrated activity comparable to the reference drug, isoniazid (B1672263). nih.gov However, none of the tested compounds in this specific series showed activity against M. avium. nih.gov

Another area of research has focused on N-phenylpyrazine-2-carboxamides with different substituents on both the pyrazine and phenyl rings, with some showing significant in vitro activity against Mycobacterium tuberculosis. researchgate.net The lipophilicity of these compounds is considered a crucial factor for their antimycobacterial activity, as it influences their ability to penetrate the thick, lipid-rich cell wall of mycobacteria. researchgate.netnih.gov For instance, 5-Chloropyrazinamide, an analogue, is known to inhibit mycobacterial fatty acid synthase I and possesses a broad spectrum of antimycobacterial activity. researchgate.net

| Derivative Class | Target Organism(s) | Key Findings |

| 6-alkylamino-N-phenylpyrazine-2-carboxamides | M. tuberculosis H37Rv, M. kansasii, M. avium, drug-resistant M. tuberculosis | Activity increased with alkyl chain length; heptylamino derivatives showed MICs of 5-10 μM against M. tuberculosis H37Rv and activity comparable to isoniazid against resistant strains. Inactive against M. avium. nih.gov |

| N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | M. tuberculosis | Demonstrated high activity with a Minimum Inhibitory Concentration (MIC) of < 2.0 μmol/L. nih.gov |

| 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | M. tuberculosis | Showed potent activity in the TAACF screening program with an IC90 of 0.819 µg/mL. nih.gov |

| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | M. tuberculosis H37Rv, M. kansasii, M. avium | Exhibited good activity against M. tuberculosis (MIC = 6.25 μg/mL) and moderate activity against other mycobacteria. nih.gov |

The antibacterial potential of 6-methoxypyrazine derivatives extends beyond mycobacteria. New derivatives have been synthesized from 6-methoxypyrazine-2-carboxylic acid hydrazide and tested against pathogenic strains of both anaerobic and aerobic bacteria. clockss.orgresearchgate.net In these studies, certain derivatives, such as a specific 1,3-diazacycloalkane derivative, were found to be the most active against both types of tested bacterial strains. clockss.orgresearchgate.net

Further research into 6-alkylamino-N-phenylpyrazine-2-carboxamides revealed that some derivatives exhibited activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with the best-performing compound showing a Minimum Inhibitory Concentration (MIC) of 7.8 μm. nih.gov However, in this particular study, Gram-negative bacterial strains were found to be completely unsusceptible to the tested compounds. nih.gov

| Derivative Class | Target Bacteria | Activity |

| 1,3-diazacycloalkane derivative (from 6-methoxypyrazine-2-carboxylic acid hydrazide) | Anaerobic and aerobic bacteria | Most active against both types of tested strains. clockss.orgresearchgate.net |

| 6-alkylamino-N-phenylpyrazine-2-carboxamides | Gram-positive bacteria (including MRSA) | Active, with the best MIC being 7.8 μm. nih.gov |

| 6-alkylamino-N-phenylpyrazine-2-carboxamides | Gram-negative bacteria | Completely unsusceptible. nih.gov |

Investigations into the antifungal properties of derivatives of 6-Methoxypyrazine-2-carboxamide have also been conducted. In a study evaluating a series of 6-alkylamino-N-phenylpyrazine-2-carboxamides, the tested fungal strains were found to be completely unsusceptible to these specific compounds. nih.gov It is important to note that while these particular derivatives were inactive, other classes of pyrazine derivatives may hold antifungal potential. For instance, research on different heterocyclic compounds, such as coumarin (B35378) derivatives, has demonstrated antifungal activity against species like Aspergillus spp. nih.gov This highlights that the antifungal efficacy is highly dependent on the specific molecular structure of the derivative.

Antiviral Activity Research

The structural similarities of pyrazinecarboxamides to nucleosides have prompted research into their potential as antiviral agents, particularly as inhibitors of viral replication.

RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication and transcription of RNA viruses and a prime target for antiviral drug development. nih.gov Several synthetic nucleoside analogs have been shown to act as inhibitors of RdRp, either by causing chain termination or by inducing lethal mutations in the viral genome. nih.gov

While direct studies on 6-Methoxypyrazine-2-carboxamide's effect on RNA polymerase are not extensively detailed in the provided results, the broader class of pyrazine derivatives and other nucleoside analogs are subjects of intense research in this area. For example, Favipiravir (T-705), a pyrazinecarboxamide derivative, is a well-known inhibitor of the influenza virus RNA polymerase. Its mechanism involves being converted into its active phosphoribosylated form, which is then recognized by the viral RNA polymerase as a purine (B94841) nucleotide, leading to inhibition of viral replication. The development of such compounds has paved the way for exploring other pyrazine-based structures as potential viral polymerase inhibitors. Research into other nucleoside inhibitors like Remdesivir has revealed detailed molecular mechanisms of action, including stalling of the polymerase and steric clashes that inhibit RNA synthesis. nih.gov

The evaluation of pyrazinecarboxamide derivatives in preclinical models has demonstrated their potential in combating viral infections. For instance, Favipiravir has shown efficacy against a broad range of RNA viruses, including influenza viruses, in various preclinical models.

Recent studies have also explored compositions containing ionophoric polyphenols with metal ions to inhibit respiratory RNA viruses. These studies have used quantitative real-time PCR to measure the reduction in viral replication. researchgate.net In experiments involving human coronavirus OC43 (HCoV-OC43), influenza A virus (IAV), and human metapneumovirus (hMPV), certain combinations were able to significantly decrease the levels of viral genome replication. researchgate.net This approach, aimed at modulating intracellular ion concentrations to inhibit viral processes, represents another avenue of preclinical investigation for controlling RNA virus infections. researchgate.net

Anticancer Activity Research

The fight against cancer has led researchers to explore a vast array of chemical structures for potential therapeutic efficacy. Pyrazine derivatives, including those related to 6-Methoxypyrazine-2-carboxamide, have emerged as a promising class of compounds, with studies indicating their potential to interfere with cancer cell proliferation and survival through various mechanisms. nih.gov

Exploration of Enzyme and Receptor Inhibition in Oncological Pathways

A key strategy in modern cancer therapy is the targeted inhibition of specific enzymes and receptors that are crucial for tumor growth and progression. Research into pyrazinecarboxamide derivatives has identified their potential to act as inhibitors of critical oncogenic pathways.

One notable area of investigation involves the inhibition of Fibroblast Growth Factor Receptors (FGFRs), which are known to be key drivers in various cancers. A study on 3-amino-pyrazine-2-carboxamide derivatives, which are structurally related to 6-Methoxypyrazine-2-carboxamide, has demonstrated their potential as pan-FGFR inhibitors. The lead compound from this study, 18i (3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide) , exhibited potent in vitro activity against FGFR1-4. nih.gov Further investigation revealed that this compound could block the activation of FGFR and its downstream signaling pathways at submicromolar concentrations, leading to potent antitumor activity in cancer cell lines with FGFR abnormalities. nih.gov Molecular docking studies have suggested a possible binding mode of this compound within the FGFR2 binding site, highlighting the potential for this class of molecules in targeted cancer therapy. nih.gov

Another significant target in cancer therapy is Hematopoietic Progenitor Kinase 1 (HPK1), which plays a critical role in T cell activation. A series of pyridine-2-carboxamide analogues, a related class of compounds, have shown strong HPK1 inhibitory activity. nih.gov While not pyrazinecarboxamides, this research underscores the potential of similar heterocyclic carboxamides to modulate key kinases in oncological pathways.

The broader class of pyrazine derivatives has been recognized for its anticancer potential, with the pyrazine ring being considered a bioisostere of naturally occurring compounds like nicotinamide, and a component of some anticancer drugs. semanticscholar.org The versatility of the pyrazine structure allows for modifications that can lead to interactions with various biological targets within cancer cells. nih.gov

Studies on Multidrug Resistance (MDR) Reversal Mechanisms

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of anticancer drugs. frontiersin.org One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell. frontiersin.orgresearchgate.net The development of MDR modulators that can inhibit these efflux pumps is a promising strategy to overcome this resistance. sciforum.netnih.gov

While direct studies on 6-Methoxypyrazine-2-carboxamide for MDR reversal are not prominent in the available literature, research on other heterocyclic compounds provides a basis for potential investigation. For instance, a study on 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide demonstrated the ability to reverse P-gp-mediated MDR in cancer cells by reversibly inhibiting the function of P-gp without affecting its expression levels. nih.gov This suggests that carboxamide-containing structures can be designed to interfere with MDR mechanisms.

Furthermore, various natural products, including flavonoids and other phytochemicals, have been shown to reverse MDR by regulating ABC transporters. nih.govresearchgate.net The exploration of pyrazinecarboxamides as MDR reversal agents could be a valuable area for future research, given the structural similarities to other known modulators. The development of pyrazole (B372694) derivatives as P-gp inhibitors further supports the potential for nitrogen-containing heterocyclic compounds in overcoming multidrug resistance. nih.gov

Other Investigated Biological Activities

Beyond the realm of oncology, the chemical scaffold of pyrazinecarboxamides has been explored for other significant biological effects, particularly in the agricultural sector.

Inhibition of Photosynthetic Electron Transport

A significant area of research for pyrazinecarboxamides has been their activity as herbicides. The mechanism of action for many of these compounds involves the inhibition of photosynthetic electron transport (PET) in plants. sciforum.netmdpi.com This process is a cornerstone of photosynthesis, where light energy is converted into chemical energy. unl.edu

Specifically, many herbicides target Photosystem II (PSII), a protein complex in the thylakoid membranes of chloroplasts. ucanr.edumdpi.com These inhibitors bind to the D1 protein of the PSII complex, blocking the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). unl.edunih.gov This interruption of the electron flow halts the production of ATP and NADPH, which are essential for CO2 fixation and plant growth. unl.edu

Structure Activity Relationship Sar and Rational Molecular Design of 6 Methoxypyrazine 2 Carboxamide Analogues

Elucidation of Key Structural Features for Biological Potency

The biological activity of pyrazine-2-carboxamide derivatives is intrinsically linked to a constellation of structural features that govern their interaction with biological targets. Analysis of various substituted pyrazine-2-carboxamides reveals that the pyrazine (B50134) ring, the carboxamide linker, and the substituents on the pyrazine ring are all critical determinants of potency.

The pyrazine ring itself is a key pharmacophoric element, with its nitrogen atoms capable of forming crucial hydrogen bonds with biological receptors. The carboxamide moiety (-CONH-) is also vital, acting as a hydrogen bond donor and acceptor, and providing a critical link to various substituent groups. The planarity and electronic properties of this system can significantly influence binding affinity.

Substitutions on the pyrazine ring have been shown to dramatically modulate biological activity. For instance, in the context of antimycobacterial agents, substitutions at the 5- and 6-positions of the pyrazine ring can have a profound impact. While direct and extensive SAR data for the 6-methoxy group is limited, studies on other 6-substituted analogues offer valuable insights. For example, the introduction of a 6-chloro substituent in pyrazinoic acid analogues has been shown to be well-tolerated and can lead to potent compounds nih.gov. Conversely, many 6-amino substituted analogues of pyrazinoic acid demonstrated reduced activity, suggesting that the electronic and steric properties of the substituent at this position are critical nih.gov. However, a notable exception was a 6-propionamido analogue, which exhibited significantly enhanced potency, indicating that specific interactions can be achieved with larger substituents at this position nih.gov.

The nature of the substituent on the carboxamide nitrogen also plays a significant role. Generally, lipophilic and aromatic groups are favored, suggesting the presence of a hydrophobic binding pocket in the target protein. The electronic nature of these substituents can also influence activity, with both electron-donating and electron-withdrawing groups having been found to be beneficial, depending on the specific biological target.

Impact of Substituent Modifications on Activity Profiles

The modification of substituents on the 6-methoxypyrazine-2-carboxamide scaffold is a key strategy for fine-tuning its biological activity. Changes to the pyrazine ring, the carboxamide linker, and the terminal group can lead to significant alterations in potency, selectivity, and pharmacokinetic properties.

Modifications on the Pyrazine Ring:

The 6-methoxy group is an important modulator of the electronic properties of the pyrazine ring, acting as an electron-donating group through resonance. This can influence the reactivity and binding interactions of the entire molecule. Altering the alkoxy group at the 6-position (e.g., to ethoxy or propoxy) could modulate lipophilicity and steric bulk, potentially impacting binding affinity.

Substitutions at other positions of the pyrazine ring, in conjunction with the 6-methoxy group, would likely lead to significant changes in activity. For example, the introduction of a small, electron-withdrawing group at the 3- or 5-position could further modulate the electronic landscape of the ring system. In a study of pyrazinoic acid analogues, substitutions at the 3- and 5-positions with alkylamino groups were found to be more potent than the parent compound, with 3-position substitutions showing a greater improvement in potency than 5-position substitutions nih.gov. This suggests that the region around the 3- and 5-positions is amenable to modification.

Modifications of the Carboxamide Moiety:

The amide bond is a critical linker. Modifications such as N-methylation can alter the hydrogen bonding capacity and conformational flexibility of the molecule, which often leads to a decrease in activity if the N-H hydrogen is involved in a critical hydrogen bond with the target.

Modifications of the Terminal Substituent:

The nature of the group attached to the carboxamide nitrogen is a major determinant of activity. A systematic exploration of different aryl and heteroaryl rings, as well as aliphatic chains, is a common strategy to probe the binding pocket of the biological target. The introduction of various substituents on a terminal phenyl ring, for example, can explore electronic and steric effects. In many series of pyrazine-2-carboxamides, the presence of halogen atoms or trifluoromethyl groups on the terminal phenyl ring has been shown to enhance activity.

The following table summarizes the general impact of substituent modifications on the activity of pyrazine-2-carboxamide analogues, which can be cautiously extrapolated to the 6-methoxy series.

| Molecular Scaffold | Position of Modification | Type of Substituent | General Impact on Activity | Reference |

| Pyrazine-2-carboxamide | 6-position | Amino | Generally reduces activity | nih.gov |

| Pyrazine-2-carboxamide | 6-position | Propionamido | Can significantly enhance activity | nih.gov |

| Pyrazine-2-carboxamide | 3- and 5-positions | Alkylamino | Can enhance activity, with 3-position being more favorable | nih.gov |

| Pyrazine-2-carboxamide | Carboxamide Nitrogen | N-alkylation | Often reduces activity | |

| Pyrazine-2-carboxamide | Terminal Phenyl Ring | Halogens, CF3 | Often enhances activity |

Rational Design Strategies for Enhanced Efficacy

Rational drug design strategies for 6-methoxypyrazine-2-carboxamide analogues aim to leverage an understanding of the target structure and SAR to create molecules with improved properties. These strategies can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Drug Design:

When the three-dimensional structure of the biological target is known, structure-based drug design can be a powerful tool. This approach involves:

Docking Studies: In silico docking of 6-methoxypyrazine-2-carboxamide and its virtual analogues into the active site of the target protein can predict binding modes and affinities. This allows for the prioritization of compounds for synthesis and testing.

Fragment-Based Drug Design: This involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent ligands. The 6-methoxypyrazine-2-carboxamide scaffold could serve as a starting point for such an approach.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the methoxy (B1213986) group could be replaced with other bioisosteres to explore different interactions with the target.

Ligand-Based Drug Design:

In the absence of a known target structure, ligand-based methods can be employed, relying on the SAR of known active and inactive compounds.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for a series of active pyrazine-2-carboxamide analogues could guide the design of new 6-methoxy derivatives that fit the model.

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical properties of a series of compounds with their biological activity. A robust QSAR model can be used to predict the activity of novel, unsynthesized analogues.

A common strategy in the rational design of pyrazinamide (B1679903) analogues has been the synthesis of hybrid molecules that combine the pyrazine-2-carboxamide core with other pharmacophores known to be active against a particular target. This approach has the potential to create bifunctional molecules with enhanced efficacy.

Computational Approaches in SAR Analysis

Computational chemistry plays an increasingly important role in the SAR analysis of drug candidates, including 6-methoxypyrazine-2-carboxamide analogues. These methods provide insights into the molecular properties that govern biological activity and can significantly accelerate the drug discovery process.

Quantum Mechanical Calculations:

Methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties, such as:

Molecular Electrostatic Potential (MEP): MEP maps can identify the electron-rich and electron-poor regions of a molecule, providing insights into its non-covalent interaction capabilities. A computational study on substituted amides of pyrazine-2-carboxylic acids used MEP to identify common features related to their cytotoxicity nih.gov.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the electron-donating and electron-accepting abilities of a molecule, respectively, which can be important for its reactivity and interaction with biological targets.

Atomic Charges: Calculating the partial charges on each atom can help to understand the electrostatic interactions between a ligand and its receptor.

Molecular Docking and Dynamics:

Molecular Docking: As mentioned earlier, docking simulations are used to predict the binding conformation and affinity of a ligand to a receptor. This is a cornerstone of computational SAR analysis.

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the ligand-receptor complex, showing how the interactions evolve over time. This can help to assess the stability of the binding mode predicted by docking.

QSAR Modeling:

Computational methods are essential for developing QSAR models. This involves calculating a large number of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and then using statistical methods to find a correlation between these descriptors and the biological activity of a series of compounds.

The following table lists some of the computational approaches used in the SAR analysis of pyrazine-2-carboxamide derivatives.

| Computational Method | Application in SAR Analysis | Reference |

| Density Functional Theory (DFT) | Calculation of electronic properties (MEP, HOMO/LUMO) | nih.gov |

| Molecular Docking | Prediction of binding modes and affinities | |

| Molecular Dynamics (MD) | Assessment of binding stability | |

| QSAR | Prediction of biological activity of new analogues |

Molecular and Cellular Mechanisms of Action

Elucidation of Specific Protein Targets and Binding Interactions

Research has identified several protein targets for 6-Methoxypyrazine-2-carboxamide and its derivatives. The compound has been named in studies as an agent with the potential to interact with a diverse range of proteins, including kinases, receptors, and transporters.

One significant area of investigation is its activity as a kinase inhibitor. googleapis.com Specifically, 6-Methoxypyrazine-2-carboxamide has been listed among compounds capable of inhibiting kinases such as Leucine-rich repeat kinase 2 (LRRK2), Spleen Tyrosine Kinase (SYK), and Myosin light chain kinase (MYLK). googleapis.com These kinases are crucial regulators of various cellular processes, and their inhibition can have profound physiological effects.

The compound is also identified as a potential agonist or partial agonist for the Trace amine-associated receptor 1 (TAAR1). google.com TAAR1 is a G-protein coupled receptor involved in neuromodulation, and its activation by ligands can influence monoaminergic systems. google.com

Furthermore, the 6-methoxypyrazine-2-carboxamide moiety is a key structural component in more complex molecules designed to target other proteins. For instance, it forms part of a larger synthetic compound, N-(4–(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-6-methoxypyrazine-2-carboxamide, which has been studied for its ability to interact with and inhibit P-glycoprotein (P-gp), a transporter involved in multidrug resistance. nih.govtandfonline.com It is also incorporated into the structure of novel SMYD inhibitors, implicating it in the modulation of protein methylation. google.com

| Protein Target | Interaction Type | Associated Compound Structure | Reference |

|---|---|---|---|

| Leucine-rich repeat kinase 2 (LRRK2) | Inhibitor | 6-Methoxypyrazine-2-carboxamide | googleapis.com |

| Spleen Tyrosine Kinase (SYK) | Inhibitor | 6-Methoxypyrazine-2-carboxamide | googleapis.com |

| Myosin light chain kinase (MYLK) | Inhibitor | 6-Methoxypyrazine-2-carboxamide | googleapis.com |

| Trace amine-associated receptor 1 (TAAR1) | Agonist / Partial Agonist | 6-Methoxypyrazine-2-carboxamide | google.com |

| P-glycoprotein (P-gp) | Inhibitor | As a moiety in larger derivatives (e.g., Compound 12 in the study) | nih.gov |

| SMYD2 | Inhibitor | As a moiety in larger derivatives | google.com |

Mechanistic Studies on Enzyme Inhibition and Allosteric Modulation

Mechanistic studies have provided insights into how 6-Methoxypyrazine-2-carboxamide exerts its inhibitory effects on enzymes. In its role as a kinase inhibitor, it is suggested to act as an ATP-competitive inhibitor. googleapis.com An assay designed to demonstrate the competition effect of test compounds towards ATP was described in the context of LRRK2 inhibition, indicating that the compound likely binds to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. googleapis.com

In the context of multidrug resistance, derivatives containing the 6-methoxypyrazine-2-carboxamide scaffold have been shown to inhibit the function of P-glycoprotein (P-gp). nih.gov P-gp is an ATP-binding cassette (ABC) transporter that functions as an ATP-dependent efflux pump. The inhibition of this transporter by the larger derivative containing the 6-methoxypyrazine-2-carboxamide moiety helps to reverse multidrug resistance in cancer cells. nih.gov

While not the exact compound, a related molecule, T-705 (Favipiravir), which is also a pyrazinecarboxamide derivative, functions as a viral RNA polymerase inhibitor after intracellular conversion to its active triphosphate form. nih.gov This mechanism involves the selective inhibition of the viral polymerase enzyme. nih.gov

Investigation of Cellular Pathway Perturbations

The interaction of 6-Methoxypyrazine-2-carboxamide with its protein targets leads to the perturbation of several cellular pathways.

Activation of TAAR1, for which this compound is a putative agonist, is known to trigger the PKA and PKC cellular signaling cascades. google.com The engagement of these pathways is central to the receptor's role in modulating neurotransmitter systems.

As an inhibitor of kinases like LRRK2 and SYK, the compound has the potential to interfere with numerous signaling pathways. googleapis.com LRRK2 mutations are linked to Parkinson's disease, suggesting that its inhibition could affect pathways involved in neuronal survival and function. SYK is a critical component of signal transduction in hematopoietic cells, and its inhibition can disrupt pathways leading to inflammatory responses. googleapis.com

The inhibitory effect of its derivatives on P-gp directly perturbs the cellular mechanism of drug efflux. nih.gov This leads to an increased intracellular concentration of co-administered chemotherapy drugs, thereby overcoming a major mechanism of cancer cell resistance. nih.gov

Furthermore, larger inhibitors containing the 6-methoxypyrazine-2-carboxamide structure that target SMYD2 can perturb pathways related to immune regulation. google.com SMYD2 has been identified as a negative regulator of macrophage activation, and its inhibition can affect the production of cytokines like Interleukin-6 and TNF-alpha. google.com

Downstream Biological Effects and Signaling Cascades

The initial molecular interactions and pathway perturbations culminate in a range of downstream biological effects.

The activation of the TAAR1 receptor and the subsequent PKA/PKC signaling cascade leads to the inhibition of monoamine uptake and can cause transporter reversal (efflux) in cells expressing dopamine, norepinephrine, or serotonin (B10506) transporters. google.com In vivo, this modulation of monoaminergic systems is associated with potential anxiolytic and antipsychotic-like effects. google.com

The inhibition of kinases by 6-Methoxypyrazine-2-carboxamide underpins its potential application in treating a variety of diseases, including autoimmune disorders, inflammatory conditions, neurodegenerative diseases like Alzheimer's and Parkinson's disease, and cancer. googleapis.com

The most direct downstream effect of the P-gp inhibiting derivatives is the sensitization of resistant cancer cells to antineoplastic agents. nih.gov Studies showed that co-administration of a derivative with doxorubicin (B1662922) resulted in a significant sensitizing activity, highlighting the potential to restore the efficacy of chemotherapy. nih.gov

| Modulated Function/Pathway | Mechanism | Downstream Effect | Reference |

|---|---|---|---|

| Kinase Activity (LRRK2, SYK) | ATP-competitive inhibition | Modulation of inflammatory and neurodegenerative pathways | googleapis.com |

| TAAR1 Signaling | Agonism, activation of PKA/PKC cascades | Inhibition of monoamine transporter uptake, potential anxiolytic effects | google.com |

| P-gp Mediated Drug Efflux | Inhibition of transporter function (by derivatives) | Reversal of multidrug resistance, increased intracellular drug accumulation | nih.gov |

| SMYD2-mediated Methylation | Inhibition of methyltransferase (by derivatives) | Anti-proliferative effects, regulation of macrophage activation | google.com |

Computational Chemistry and Advanced Spectroscopic Characterization in Research

Theoretical Calculations for Elucidating Electronic Structure and Reactivity

Theoretical calculations are indispensable for understanding the fundamental properties of 6-Methoxypyrazine-2-carboxamide at an atomic level. They allow for the prediction of molecular characteristics that can be difficult to measure experimentally.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 6-Methoxypyrazine-2-carboxamide, DFT calculations, often using functionals like B3LYP, are employed to determine its most stable three-dimensional conformation. chemrxiv.orgbendola.com This process, known as geometry optimization, calculates bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. researchgate.net The resulting optimized structure provides a crucial starting point for further computational studies, such as docking and molecular dynamics.

DFT is also theoretically applied to study the potential tautomerism of the carboxamide group. Tautomers are isomers that differ only in the position of a proton and a double bond. The carboxamide functional group can potentially exist in equilibrium with its imidic acid tautomer. DFT calculations can predict the relative energies of these two forms, helping to determine which tautomer is more stable and likely to predominate under various conditions.

Table 1: Illustrative Optimized Geometric Parameters for 6-Methoxypyrazine-2-carboxamide from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O (Amide) | ~1.24 Å |

| C-N (Amide) | ~1.35 Å | |

| C-O (Methoxy) | ~1.36 Å | |

| Pyrazine (B50134) Ring C-N | ~1.33 Å | |

| Pyrazine Ring C-C | ~1.40 Å | |

| Bond Angles | O=C-N (Amide) | ~123° |

| C-O-C (Methoxy) | ~118° | |

| Dihedral Angle | Pyrazine Ring - Carboxamide | Variable (describes planarity) |

Note: These values are representative and can vary based on the specific DFT functional and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. wolfram.com It is invaluable for predicting how a molecule will interact with other chemical species. The MEP map is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. walisongo.ac.idresearchgate.net Green and yellow areas represent intermediate or near-neutral potentials.

For 6-Methoxypyrazine-2-carboxamide, an MEP map would typically reveal:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the nitrogen atoms of the pyrazine ring. These sites are the most likely to act as hydrogen bond acceptors.

Positive Potential (Blue): Located around the hydrogen atoms of the amide (-NH2) group, which are the primary hydrogen bond donor sites.

Neutral/Intermediate Potential (Green/Yellow): Spread across the carbon framework of the pyrazine ring and the methyl group.

This map provides critical insights into the molecule's reactivity and its potential for forming non-covalent interactions, such as hydrogen bonds, which are fundamental to ligand-receptor binding. researchgate.netscispace.com

Molecular Modeling and Simulation Approaches

Building upon the static picture provided by DFT, molecular modeling and simulation techniques explore the dynamic behavior of 6-Methoxypyrazine-2-carboxamide and its interactions with biological macromolecules.

Ligand-protein docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule when it interacts with a target protein. ekb.eg This technique is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms at an atomic level. researchgate.net

The process for 6-Methoxypyrazine-2-carboxamide would involve:

Obtaining the 3D structure of the molecule, typically from DFT optimization.

Selecting a protein target with a known 3D structure (from sources like the Protein Data Bank).

Using a docking algorithm to systematically place the ligand into the protein's binding site in numerous possible conformations and orientations.

Scoring each pose based on a function that estimates the binding free energy. The lowest energy score represents the most probable binding mode.

Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between 6-Methoxypyrazine-2-carboxamide and the amino acid residues in the protein's active site. researchgate.netnih.gov For instance, the amide group could serve as both a hydrogen bond donor and acceptor, while the pyrazine ring could engage in π-stacking or hydrophobic interactions.

While docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations introduce motion and time, offering a more realistic view of the system's behavior. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

In the context of 6-Methoxypyrazine-2-carboxamide, MD simulations are used for:

Conformational Analysis: To explore the flexibility of the molecule in different environments (e.g., in water), identifying its most populated conformations. mdpi.com

Binding Stability: After docking the molecule into a protein, an MD simulation (typically run for nanoseconds) can assess the stability of the predicted binding pose. By monitoring metrics like the Root Mean Square Deviation (RMSD), researchers can determine if the ligand remains securely in the binding pocket or if it is unstable and diffuses away. mdpi.comresearchgate.net

Binding Free Energy Calculation: Advanced MD-based methods, such as MM/PBSA and MM/GBSA, can be used to calculate a more accurate estimate of the binding free energy of the ligand-protein complex. This provides a more reliable measure of binding affinity than docking scores alone. chemrxiv.org

Advanced Spectroscopic Methods for Structural Validation and Mechanistic Insights

Spectroscopic techniques are essential experimental tools for validating the chemical structure and purity of synthesized 6-Methoxypyrazine-2-carboxamide. bldpharm.com Each method provides unique information that, when combined, confirms the molecule's identity. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating molecular structure.

¹H NMR: Provides information about the number and chemical environment of hydrogen atoms. For 6-Methoxypyrazine-2-carboxamide, the spectrum would show distinct signals for the two protons on the pyrazine ring, the protons of the amide group, and the protons of the methoxy (B1213986) group.

¹³C NMR: Reveals the number and type of carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons of the pyrazine ring and methoxy group. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). dur.ac.uk Key expected peaks for 6-Methoxypyrazine-2-carboxamide would correspond to the N-H stretch of the amide, the C=O stretch of the carbonyl group, C-O stretching of the methoxy group, and vibrations from the aromatic pyrazine ring. researchgate.netuantwerpen.be

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. For 6-Methoxypyrazine-2-carboxamide (formula C₆H₇N₃O₂), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass, confirming its elemental composition. researchgate.net

Table 2: Predicted and Characteristic Spectroscopic Data for 6-Methoxypyrazine-2-carboxamide

| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Pyrazine-H | δ 8.5-8.8 ppm |

| Amide-H₂ | δ 7.5-8.0 ppm (broad) | |

| Methoxy-H₃ | δ ~4.1 ppm | |

| ¹³C NMR | C=O (Amide) | δ ~165 ppm |

| Pyrazine-C | δ 140-155 ppm | |

| Methoxy-C | δ ~55 ppm | |

| IR Spectroscopy | N-H Stretch (Amide) | 3200-3400 cm⁻¹ |

| C=O Stretch (Amide) | ~1680 cm⁻¹ | |

| C-O Stretch (Methoxy) | 1200-1250 cm⁻¹ (asymmetric), 1020-1050 cm⁻¹ (symmetric) | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 153.05 |

Note: These values are predictions based on data from structurally similar compounds and may vary slightly in experimental measurements.

In Silico Screening and Virtual Library Design for Novel Analogues

The development of novel therapeutic agents and functional molecules often relies on the strategic design and synthesis of analogues of a lead compound. In the case of 6-methoxypyrazine-2-carboxamide, computational chemistry provides a powerful toolkit for the rational design of new derivatives with potentially enhanced biological activities or desired physicochemical properties. In silico screening and the creation of virtual libraries are pivotal in this process, allowing for the exploration of vast chemical spaces in a time- and cost-efficient manner before committing to synthetic efforts.

The core principle behind the virtual screening of analogues of 6-methoxypyrazine-2-carboxamide involves utilizing its known structural and electronic features as a template. This process typically begins with the generation of a virtual library of compounds. This library can be constructed by systematically modifying the core scaffold of 6-methoxypyrazine-2-carboxamide. For instance, different functional groups can be substituted at various positions on the pyrazine ring or the carboxamide moiety. The selection of these substituents is often guided by principles of medicinal chemistry, aiming to explore a range of electronic, steric, and lipophilic properties.

Once a virtual library is established, various computational techniques can be employed for screening. Structure-based virtual screening, for example, involves docking the virtual analogues into the binding site of a specific biological target, such as an enzyme or a receptor. This method requires a known three-dimensional structure of the target protein. The docking simulations predict the binding affinity and orientation of each analogue, allowing for the ranking of compounds based on their potential to interact favorably with the target. For pyrazine carboxamide derivatives, this approach has been instrumental in identifying potential inhibitors for various enzymes. nih.govresearchgate.net

In instances where the three-dimensional structure of the biological target is unknown, ligand-based virtual screening methods are employed. These approaches utilize the known structure-activity relationships (SAR) of a set of active compounds. Pharmacophore modeling, a common ligand-based technique, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. A pharmacophore model derived from active pyrazine carboxamide analogues can then be used to rapidly screen large virtual libraries for compounds that match this spatial arrangement of features.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful in silico tool. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. By developing a QSAR model for a set of 6-methoxypyrazine-2-carboxamide analogues with known activities, researchers can predict the activity of new, unsynthesized derivatives. This allows for the prioritization of compounds for synthesis that are predicted to have the highest potency.

A practical example of the application of these principles can be seen in the design of novel pyrazine carboxamide derivatives as inhibitors of specific enzymes. For instance, in the development of inhibitors for Death-Associated Protein Kinase 1 (DAPK1), structural optimizations of a lead compound were guided by SAR studies, leading to the design of a new series of pyrazine carboxamide derivatives. nih.govmdpi.com Similarly, a fragment recombination strategy has been proposed to design new succinate (B1194679) dehydrogenase inhibitors (SDHIs) by combining a pyrazine fragment with other chemical moieties to create a novel pyrazine-carboxamide scaffold. researchgate.net

The design of a virtual library for 6-methoxypyrazine-2-carboxamide analogues would systematically explore substitutions at key positions. For example, modifications could include:

Alterations to the methoxy group: Replacing the methyl group with larger alkyl chains, cyclic groups, or electron-withdrawing/donating groups to probe the impact on binding and solubility.

Substitution on the pyrazine ring: Introducing various substituents at the available positions on the pyrazine ring to modulate the electronic properties and steric profile of the molecule.

Modification of the carboxamide linker: Amine substitution on the carboxamide nitrogen with a diverse set of aromatic and aliphatic groups to explore new interactions with potential biological targets.

The data generated from such a virtual screening campaign can be organized to facilitate analysis and decision-making.

Table 1: Exemplar Virtual Library Design for 6-Methoxypyrazine-2-carboxamide Analogues

| Scaffold | R1 (Position 6) | R2 (Carboxamide) | Computational Method | Potential Target Class |

| Pyrazine-2-carboxamide | -OCH3 | -NH-Aryl | Molecular Docking | Kinases |

| Pyrazine-2-carboxamide | -OCH3 | -NH-Heteroaryl | Pharmacophore Modeling | GPCRs |

| Pyrazine-2-carboxamide | -OEt | -NH-Alkyl | QSAR | Ion Channels |

| Pyrazine-2-carboxamide | -Cl | -NH-Aryl | Molecular Docking | Enzymes |

Table 2: Hypothetical In Silico Screening Results

| Analogue ID | Modification | Predicted Binding Affinity (kcal/mol) | Pharmacophore Fit Score | Predicted Activity (QSAR) |

| 6MPCA-001 | R2 = -NH-phenyl | -8.5 | 0.92 | High |

| 6MPCA-002 | R2 = -NH-pyridyl | -9.1 | 0.88 | Moderate |

| 6MPCA-003 | R1 = -OEt | -7.9 | 0.75 | Moderate |

| 6MPCA-004 | R1 = -Cl | -8.2 | 0.81 | High |

These tables illustrate how data from in silico studies can be systematically organized to guide the selection of the most promising candidates for synthesis and subsequent biological evaluation. This rational, computation-driven approach significantly accelerates the discovery and optimization of novel analogues based on the 6-methoxypyrazine-2-carboxamide scaffold.

Future Research Directions and Translational Perspectives for 6 Methoxypyrazine 2 Carboxamide

Strategic Development of Next-Generation Pyrazinecarboxamide Therapeutics

The development of next-generation pyrazinecarboxamide therapeutics is a key strategy to overcome the limitations of current drugs. Research is focused on the synthesis of novel derivatives with enhanced efficacy, improved physicochemical properties, and the ability to target persistent, non-replicating pathogens. nih.govnih.gov The parent compound, pyrazinamide (B1679903), requires conversion to its active form, pyrazinoic acid, a process that can be hindered by resistance mechanisms. drugbank.comnih.gov Therefore, a primary goal is the design of analogs that either bypass this activation step or are more resilient to enzymatic degradation.

Structural modifications are a cornerstone of this development. For instance, the aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238) has yielded derivatives with significant in vitro activity against Mycobacterium tuberculosis. nih.gov Computational docking studies on such derivatives have helped to identify key interactions with molecular targets like mycobacterial enoyl-ACP reductase (InhA), providing a rational basis for further design. mdpi.com The synthesis of derivatives with varied substitutions on the pyrazine (B50134) core is aimed at improving biological properties such as activity and cytotoxicity, as well as physicochemical properties like solubility and lipophilicity. mdpi.com

One notable area of exploration involves creating isosteres, where functional groups are replaced with others of a similar size and electronic configuration. For example, research into multidrug resistance reversers has led to the synthesis of compounds like N-(4–(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-6-methoxypyrazine-2-carboxamide, demonstrating the versatility of the pyrazinecarboxamide scaffold in targeting complex biological challenges like cancer drug resistance. nih.gov This highlights the potential to adapt the core structure for entirely new therapeutic indications.

Future strategies will likely involve creating libraries of diverse pyrazinecarboxamide derivatives and employing high-throughput screening to identify lead compounds for various diseases, including bacterial infections and cancer. nih.gov

Addressing Evolving Resistance Mechanisms in Pathogens and Cancer Cells

A significant hurdle in the long-term efficacy of any antimicrobial or anticancer agent is the evolution of resistance. For pyrazinamide, the most common resistance mechanism in Mycobacterium tuberculosis involves mutations in the pncA gene. nih.govnih.govnih.gov This gene encodes the pyrazinamidase enzyme responsible for converting the prodrug to its active pyrazinoic acid form. researchgate.netscispace.comresearchgate.netrsc.org Loss-of-function mutations in pncA prevent this conversion, rendering the drug ineffective. researchgate.net

Beyond pncA, researchers have identified other genetic loci associated with resistance, creating a more complex picture. These include mutations in:

rpsA : This gene encodes the ribosomal protein S1, a potential target of pyrazinoic acid. nih.govnih.govresearchgate.net

panD : This gene is involved in the synthesis of coenzyme A. nih.govnih.govresearchwithrutgers.com Mutations in panD are thought to prevent the depletion of coenzyme A caused by pyrazinoic acid. researchwithrutgers.com

Polyketide synthase genes : Frameshift mutations in genes responsible for synthesizing the virulence factor phthiocerol dimycocerosate (PDIM) have also been linked to resistance. researchwithrutgers.com

In the context of cancer, resistance can emerge through various mechanisms, including the upregulation of drug efflux pumps. The development of pyrazinecarboxamide derivatives as multidrug resistance reversers is a direct attempt to counteract this phenomenon. nih.gov Understanding these resistance pathways at a molecular level is crucial for designing next-generation compounds like 6-Methoxypyrazine-2-carboxamide. The goal is to create molecules that can evade these resistance mechanisms, for example, by not requiring activation by pncA or by having different molecular targets altogether. Molecular dynamics simulations are becoming an invaluable tool for studying how specific mutations lead to resistance, offering insights that can guide the design of more robust therapeutics. researchgate.netscispace.comrsc.org

Table 1: Known Resistance Mechanisms to Pyrazinamide

| Gene | Function of Gene Product | Mechanism of Resistance | References |

| pncA | Pyrazinamidase/Nicotinamidase | Prevents conversion of prodrug (PZA) to active form (POA) | nih.govnih.govnih.govresearchgate.net |

| rpsA | Ribosomal Protein S1 | Alteration of the drug target | nih.govnih.govresearchgate.net |

| panD | Aspartate Decarboxylase | Prevents depletion of coenzyme A | nih.govnih.govresearchwithrutgers.com |

| mas/ppsA-E | Polyketide Synthases | Loss of virulence factor synthesis (PDIM) | researchwithrutgers.com |

Exploring Synergistic Effects in Combination Therapies

The principle of combination therapy is a cornerstone of modern treatment for complex diseases like tuberculosis and cancer. nih.govnih.gov By using multiple drugs that act on different targets or pathways, combination regimens can enhance efficacy, shorten treatment duration, and reduce the likelihood of developing drug resistance. nih.govmdpi.com Pyrazinamide is a critical component of the standard four-drug regimen for tuberculosis, valued for its unique ability to kill semi-dormant, non-replicating mycobacteria (persisters) in acidic environments. nih.govnih.govnih.govwikipedia.org This sterilizing activity allows for the shortening of therapy from nine months or more to a standard of six months. nih.gov

The future of 6-Methoxypyrazine-2-carboxamide and other next-generation derivatives will heavily depend on their performance within combination therapies. For tuberculosis, the goal is to find new combinations that can shorten treatment even further. nih.govnih.gov Modeling studies have suggested that optimizing the dose of pyrazinamide in conjunction with other drugs like rifampicin (B610482) could be one path toward this goal. nih.gov Therefore, new derivatives will need to be tested for synergy with both existing and novel anti-TB agents.

In oncology, combination therapy is the standard of care for many cancers. nih.govreflexion.com The approach aims to target multiple cancer-sustaining pathways simultaneously, which can lead to synergistic or additive effects, allowing for lower doses of individual drugs and potentially reducing toxicity. nih.gov Given that some pyrazinecarboxamide derivatives are being investigated as multidrug resistance reversers, their inclusion in cancer chemotherapy regimens could resensitize tumors to other agents. nih.gov Future research will involve extensive in vitro and in vivo testing to identify the most potent and synergistic combinations of pyrazinecarboxamide derivatives with other chemotherapeutic agents, targeted therapies, or immunotherapies.

Table 2: Standard Combination Therapy for Drug-Sensitive Tuberculosis

| Phase | Duration | Drugs | Purpose | References |

| Intensive Phase | 2 Months | Isoniazid (B1672263), Rifampicin, Pyrazinamide , Ethambutol | Rapidly kill actively multiplying bacteria | nih.govnih.govyoutube.com |

| Continuation Phase | 4 Months | Isoniazid, Rifampicin | Eliminate remaining bacteria (persisters) | nih.govnih.gov |

Integration of Omics Technologies for Systems-Level Understanding

The "omics" revolution—encompassing genomics, transcriptomics, proteomics, and metabolomics—has provided powerful, unbiased tools for understanding complex biological systems. nih.gov These technologies are indispensable for modern drug discovery and development, moving beyond a single-target approach to a holistic, systems-level view of a drug's effects. mdpi.comresearchgate.netmdpi.com

For pyrazinecarboxamides, omics technologies offer several key applications:

Target Identification and Validation: While some targets of pyrazinamide are known, its full mechanism of action remains partially understood. researchgate.net Proteomics and metabolomics can help identify the specific proteins and metabolic pathways that are perturbed by 6-Methoxypyrazine-2-carboxamide, potentially uncovering novel targets. mdpi.comfrontiersin.org

Mechanism of Action Studies: Transcriptomics (e.g., RNA-seq) can reveal the global changes in gene expression within a pathogen or cancer cell upon exposure to a drug. researchgate.net This provides a detailed signature of the drug's activity and can help confirm its mode of action or reveal unexpected off-target effects.

Biomarker Discovery: By analyzing the genomic, proteomic, or metabolic profiles of patients or pathogens, researchers can identify biomarkers that predict treatment response or resistance. frontiersin.org Genomics is already used in this capacity for pyrazinamide, where sequencing the pncA gene is a reliable method to detect resistance. nih.govnih.gov

Resistance Mechanism Elucidation: Comparing the multi-omics profiles of drug-sensitive and drug-resistant strains can provide a comprehensive map of the molecular changes that lead to resistance, going beyond single-gene mutations. mdpi.com

Integrating multi-omics data allows for the construction of detailed models of how drugs like 6-Methoxypyrazine-2-carboxamide function and how resistance emerges. nih.govmdpi.com This systems-level understanding is critical for the rational design of more effective drugs and combination therapies.

Role of Artificial Intelligence and Machine Learning in Accelerating Pyrazinecarboxamide Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery from a process of serendipity and laborious screening to one of data-driven, predictive design. nih.gov These computational tools can analyze vast and complex datasets far beyond human capacity, accelerating the entire drug development pipeline.

For the discovery of pyrazinecarboxamides, AI and ML can be deployed in several key areas:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use ML algorithms to learn the relationship between a molecule's chemical structure and its biological activity. youtube.com Researchers can build QSAR models trained on existing pyrazinecarboxamide data to predict the efficacy of novel, computationally designed derivatives before they are ever synthesized, saving significant time and resources. researchgate.net

Resistance Prediction: ML platforms have already been successfully developed to predict pyrazinamide resistance directly from the whole genome sequence of M. tuberculosis with high accuracy (e.g., 93%). nih.gov Such tools, which can identify novel genes and mutations associated with resistance, could be adapted for next-generation compounds to rapidly diagnose resistance and guide treatment decisions. nih.gov

Drug Design and Virtual Screening: Generative AI models can design entirely new molecules with desired properties. youtube.com These models can be tasked with generating novel pyrazinecarboxamide structures that are optimized for high potency against a specific target and low predicted toxicity. Subsequently, ML-based virtual screening can rapidly filter through millions of these virtual compounds to prioritize the most promising candidates for synthesis and testing. nih.gov

Analysis of Omics Data: The datasets generated by omics technologies are massive and complex. ML algorithms are essential for identifying meaningful patterns within this data, such as discovering novel drug targets or identifying subtle biomarkers of drug resistance that would be missed by traditional analysis. youtube.com

By integrating AI and ML into the research and development workflow, the discovery and optimization of pyrazinecarboxamides like 6-Methoxypyrazine-2-carboxamide can be made more efficient, predictive, and ultimately more successful.

Q & A

Q. What are the key considerations for synthesizing 6-Methoxypyrazine-2-carboxamide with high purity?

- Methodological Answer : Synthesis typically involves coupling 6-methoxypyrazine-2-carboxylic acid with amines using agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine as a base. Reaction conditions (e.g., anhydrous environment, 0–5°C for 2–4 hours) must be tightly controlled to minimize side products. Purification via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity. Monitoring by TLC or HPLC is critical .

Q. Which spectroscopic and analytical methods are essential for characterizing 6-Methoxypyrazine-2-carboxamide?

- Methodological Answer : Use ¹H/¹³C NMR to confirm methoxy and carboxamide groups (δ ~3.9 ppm for methoxy; ~8.5 ppm for pyrazine protons). LC-MS verifies molecular weight (e.g., [M+H]+ at m/z 168.06). IR spectroscopy identifies carbonyl stretches (~1670 cm⁻¹) and N-H bending (~1550 cm⁻¹). X-ray crystallography resolves crystal packing and hydrogen-bonding networks for structural validation .

Advanced Research Questions

Q. How to design experiments to evaluate the antimycobacterial activity of 6-Methoxypyrazine-2-carboxamide derivatives?

- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay. Include isoniazid/pyrazinamide as positive controls. Assess cytotoxicity in Vero cells (CC50) to determine selectivity indices. Modify substituents (e.g., nitro, fluoro) to establish structure-activity relationships (SAR). Data interpretation should account for lipophilicity (logP) and membrane permeability .

Q. What strategies resolve contradictions in reported biological activities of pyrazinecarboxamide analogs?

- Methodological Answer : Reproduce assays under standardized conditions (e.g., pH, serum content, incubation time). Verify compound purity via HPLC (>95%). Cross-test in multiple cell lines (e.g., HeLa, HepG2) and microbial strains to rule out model-specific effects. Use meta-analysis to identify trends across studies. For example, discrepancies in anticancer activity may arise from variations in apoptosis assay protocols (Annexin V vs. caspase-3/7 activation) .

Q. How to optimize nitration reactions for 6-Methoxypyrazine-2-carboxamide derivatives?

- Methodological Answer : Use mixed-acid nitration (HNO₃/H₂SO₄, 0–5°C) to introduce nitro groups at the pyrazine C-3 position. Monitor reaction progress via TLC (Rf shift). Adjust stoichiometry (1.2 equiv HNO₃) to avoid over-nitration. Quench with ice-water and purify via recrystallization (ethanol). Confirm regioselectivity by NOESY NMR or computational modeling (DFT) .

Q. What methodologies study the coordination chemistry of 6-Methoxypyrazine-2-carboxamide with transition metals?

- Methodological Answer : Synthesize Ru(II)/Mn(II) complexes by refluxing the ligand with metal salts (e.g., RuCl₃·3H₂O) in ethanol/water (1:1). Characterize using UV-Vis (d-d transitions), EPR (for paramagnetic Mn²⁺), and single-crystal XRD to determine geometry (e.g., octahedral vs. square planar). Compare stability constants (logβ) with analogous pyrazine ligands to assess chelation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.